molecular formula C15H12N2O6 B2382443 N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-nitrobenzenecarboxamide CAS No. 338418-33-0

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-nitrobenzenecarboxamide

Cat. No.: B2382443
CAS No.: 338418-33-0
M. Wt: 316.269
InChI Key: GDHHNKUNAYRGOI-UHFFFAOYSA-N
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Description

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-nitrobenzenecarboxamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

The synthesis of N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-nitrobenzenecarboxamide typically involves multiple steps. The process begins with the preparation of the pyran ring, followed by the introduction of the acetyl and methyl groups. The final step involves the attachment of the nitrobenzenecarboxamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-nitrobenzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzene ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-nitrobenzenecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-nitrobenzenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-nitrobenzenecarboxamide can be compared with other similar compounds, such as:

  • N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-chlorobenzenecarboxamide
  • N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)benzamide

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity

Properties

IUPAC Name

N-(5-acetyl-6-methyl-2-oxopyran-3-yl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O6/c1-8(18)12-7-13(15(20)23-9(12)2)16-14(19)10-3-5-11(6-4-10)17(21)22/h3-7H,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHHNKUNAYRGOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)O1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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